Home > Products > Screening Compounds P25924 > 4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide
4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide -

4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide

Catalog Number: EVT-4359525
CAS Number:
Molecular Formula: C19H20BrClN2O3S
Molecular Weight: 471.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide, Hydrochloride (SSR126768A)

Compound Description: SSR126768A is a potent and selective, orally active oxytocin (OT) receptor antagonist. It exhibits nanomolar affinity for both rat and human OT receptors, with a Ki of 0.44 nM. SSR126768A demonstrated antagonistic activity in various functional studies, inhibiting OT-induced uterine contractions and delaying parturition in pregnant rats. []

Relevance: SSR126768A shares the core indole structure with 4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide. Both compounds feature a substituted indole ring, although the substituents and the overall structures differ significantly. The presence of the indole motif suggests these compounds might belong to a broader class of molecules with shared biological activity, even though their specific targets and applications may vary. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound is a potential genotoxic impurity found in Osimertinib mesylate, an antineoplastic agent. []

Relevance: This genotoxic impurity and 4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide share the key structural element of a substituted indole ring linked to an alkyl chain. The presence of the chloro and methyl substituents on the indole rings and the presence of a propanamide group in both molecules further strengthens their structural similarity. This suggests that both compounds may belong to a chemical class targeting similar biological pathways or exhibiting related pharmacological properties. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4)

Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is a vital intermediate in synthesizing biologically active compounds, including Osimertinib. It serves as a precursor to several third-generation EGFR-TKI drugs that show good therapeutic effects on cancer, particularly in treating T790M and L858R mutations. []

Relevance: This compound and 4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide both feature a substituted indole ring. While the specific substituents differ, the shared indole scaffold points to a potential common origin or a similar chemical space occupied by these molecules. This connection might hint at overlapping biological activities or suggest they belong to a broader category of indole-based pharmaceuticals. []

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-hydroxy-3-methylbenzamide (E20)

Compound Description: E20 exhibits potent and broad-spectrum anticancer activity against various cell lines, including MGC-803, MCF-7, HepG2, A549, and HeLa. It is particularly effective against gastric cancer cells, showing greater potency than 5-Fu. E20's mechanism of action involves inhibiting colony formation and migration, arresting the cell cycle in the G2/M phase, inducing apoptosis, and downregulating hexokinase 2 expression. []

Relevance: E20 is structurally similar to 4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide as they share a common structural motif of a bromo-substituted indole ring linked to an ethyl chain attached to an amide group. This suggests that both compounds may belong to a chemical class known to exhibit antitumor activity. Further exploration of these structural similarities could provide valuable insights into the SAR of indole-based antitumor agents. []

5-Bromo-3-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-7-methyl-1H-indol-4-amine

Compound Description: This compound is a factor B (FB) inhibitor of the complement system's alternative pathway (AP). The AP plays a crucial role in the pathogenesis of several diseases including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, atypical hemolytic uremic syndrome, and various glomerular diseases. []

Relevance: This FB inhibitor and 4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide share a core bromo-substituted indole structure. While the overall structures and functionalities differ, the shared presence of a halogenated indole points to a potential common chemical class or a shared starting point in their synthesis. This connection suggests that both compounds may exhibit related pharmacological properties or target similar biological pathways, even though their specific applications may vary. []

N-{2-[5-(Benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-3-bromobenzamide (59)

Compound Description: Compound 59 is an analog of CK-666, a well-known inhibitor of the Actin-related protein 2 and 3 (Arp2/3) complex. This compound displays potent inhibitory activity against Arp2/3, exceeding the efficiency of CK-666 in vivo. Its mechanism of action involves blocking lamellipodial protrusions and cell migration, ultimately suppressing Arp2/3 activation. []

Relevance: Compound 59 and 4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide share a common structural motif: a bromo-substituted aromatic ring linked to an alkyl chain connected to a substituted indole ring. Additionally, both molecules contain an amide functional group. These shared features suggest a potential structural relationship between the compounds. Despite the differences in substituents and overall structures, the similarities point to a possible connection in terms of their biological activity or their belonging to a broader class of molecules targeting related pathways. []

2,4-Dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-[(dimethylamino)sulfonyl]benzamide (69)

Compound Description: Compound 69 is another CK-666 analog exhibiting high efficacy in inhibiting Arp2/3 complex activity, comparable to Compound 59. It effectively blocks lamellipodial protrusions and cell migration, leading to potent in vivo suppression of Arp2/3 activation. []

Relevance: Compound 69 shares a striking structural similarity with 4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide. Both compounds feature a halogenated aromatic ring linked to an ethyl chain connected to a 7-chloro-2-methyl-1H-indol-3-yl moiety. Furthermore, both molecules possess a sulfonamide group. These overlapping structural elements strongly suggest that they belong to the same chemical class and may exhibit similar pharmacological properties or target related biological pathways, despite minor differences in their substitution patterns. []

Properties

Product Name

4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide

IUPAC Name

4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide

Molecular Formula

C19H20BrClN2O3S

Molecular Weight

471.8 g/mol

InChI

InChI=1S/C19H20BrClN2O3S/c1-3-26-18-11-13(7-8-16(18)20)27(24,25)22-10-9-14-12(2)23-19-15(14)5-4-6-17(19)21/h4-8,11,22-23H,3,9-10H2,1-2H3

InChI Key

NXEATRWGDYBLER-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.